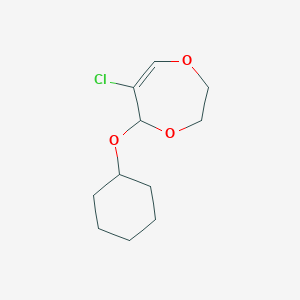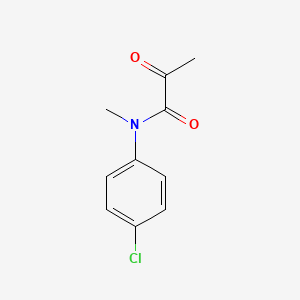
5-Butylpyridine-2-carbonyl chloride;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Butylpyridine-2-carbonyl chloride;hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a butyl group attached to the pyridine ring, along with a carbonyl chloride and hydrochloride group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butylpyridine-2-carbonyl chloride;hydrochloride typically involves the reaction of 5-butylpyridine with thionyl chloride (SOCl₂) to introduce the carbonyl chloride group. The reaction is usually carried out under reflux conditions to ensure complete conversion. The resulting product is then treated with hydrochloric acid (HCl) to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistency and reduces the risk of contamination.
化学反应分析
Types of Reactions
5-Butylpyridine-2-carbonyl chloride;hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with various nucleophiles, such as amines and alcohols, to form corresponding amides and esters.
Reduction Reactions: The carbonyl chloride group can be reduced to an aldehyde or alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The butyl group can undergo oxidation to form carboxylic acids or ketones.
Common Reagents and Conditions
Substitution: Nucleophiles like amines (e.g., methylamine) or alcohols (e.g., methanol) under basic conditions.
Reduction: Reducing agents like LiAlH₄ in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products
Amides and Esters: Formed from substitution reactions.
Aldehydes and Alcohols: Formed from reduction reactions.
Carboxylic Acids and Ketones: Formed from oxidation reactions.
科学研究应用
5-Butylpyridine-2-carbonyl chloride;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
作用机制
The mechanism of action of 5-Butylpyridine-2-carbonyl chloride;hydrochloride involves its reactivity with nucleophiles due to the presence of the carbonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The resulting products depend on the nature of the nucleophile and the reaction conditions. The butyl group and pyridine ring can also participate in various chemical transformations, contributing to the compound’s versatility.
相似化合物的比较
Similar Compounds
2-Pyridinecarbonyl chloride hydrochloride: Similar structure but lacks the butyl group.
4-Butylpyridine-2-carbonyl chloride: Similar structure but with the butyl group in a different position.
5-Methylpyridine-2-carbonyl chloride: Similar structure but with a methyl group instead of a butyl group.
Uniqueness
5-Butylpyridine-2-carbonyl chloride;hydrochloride is unique due to the presence of the butyl group, which can influence its reactivity and physical properties. This makes it a valuable intermediate in the synthesis of compounds with specific characteristics.
属性
CAS 编号 |
61379-37-1 |
|---|---|
分子式 |
C10H13Cl2NO |
分子量 |
234.12 g/mol |
IUPAC 名称 |
5-butylpyridine-2-carbonyl chloride;hydrochloride |
InChI |
InChI=1S/C10H12ClNO.ClH/c1-2-3-4-8-5-6-9(10(11)13)12-7-8;/h5-7H,2-4H2,1H3;1H |
InChI 键 |
MORLQMZKFLNVKC-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CN=C(C=C1)C(=O)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(3,3,3-Triphenylpropyl)-2-azabicyclo[2.2.2]octane--hydrogen chloride (1/1)](/img/structure/B14589890.png)
![Azulene, 4,6,8-trimethyl-1-[(phenylethynyl)thio]-](/img/structure/B14589893.png)



![Dimethyl [(4-chlorophenyl)(diphenyl)acetyl]phosphonate](/img/structure/B14589919.png)

![Triphenyl{2-[(phenylcarbamoyl)oxy]ethyl}phosphanium bromide](/img/structure/B14589937.png)

![Bicyclo[2.2.1]heptan-7-ol;4-nitrobenzoic acid](/img/structure/B14589953.png)
![2,4-Dioxabicyclo[3.2.0]hept-6-ene](/img/structure/B14589957.png)
